molecular formula C22H16F6N4O B14927325 4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine

4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B14927325
M. Wt: 466.4 g/mol
InChI Key: BDLLMEPWMCOUAF-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by the presence of multiple functional groups, including furan, pyrazole, and pyrimidine rings, as well as trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while nucleophilic substitution of the trifluoromethyl groups can lead to various substituted derivatives .

Scientific Research Applications

4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and stability, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(furan-2-yl)-2-{3-[4-(propan-2-yl)phenyl]-5-(trifluoromethyl)-1H-pyrazol-1-yl}-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H16F6N4O

Molecular Weight

466.4 g/mol

IUPAC Name

4-(furan-2-yl)-2-[3-(4-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C22H16F6N4O/c1-12(2)13-5-7-14(8-6-13)15-11-19(22(26,27)28)32(31-15)20-29-16(17-4-3-9-33-17)10-18(30-20)21(23,24)25/h3-12H,1-2H3

InChI Key

BDLLMEPWMCOUAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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